2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
The compound 2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic molecule featuring a benzodiazole core fused with a pyrrolo-pyrrole scaffold and a sulfonated imidazole moiety. The sulfonyl group may enhance solubility and bioavailability, while the isopropyl substituent could influence steric and electronic properties.
Properties
IUPAC Name |
2-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-14(2)26-18-7-5-4-6-17(18)22-19(26)24-10-15-12-25(13-16(15)11-24)29(27,28)20-21-8-9-23(20)3/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBDBSSIUVDNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=NC=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features several notable groups:
- Benzodiazole core, which is known for its anxiolytic and sedative properties.
- Imidazole and sulfonyl functionalities that may contribute to its interaction with biological targets.
Research indicates that this compound may act as a ligand for various receptors in the central nervous system (CNS), particularly the histamine H3 receptor . The histamine H3 receptor is involved in the modulation of neurotransmitter release, including dopamine and serotonin, which are critical for mood regulation and cognitive functions .
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been shown to modulate the release of neurotransmitters in both the central and peripheral nervous systems. This suggests potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inhibiting pathways associated with cancer cell proliferation. For instance, compounds structurally related to benzodiazoles have demonstrated efficacy in suppressing tumor growth in xenograft models .
Case Studies
Several case studies highlight the biological activity of compounds related to the target molecule:
- Histamine H3 Receptor Ligands : A study on octahydro-pyrrolo[3,4-b]pyrrole derivatives revealed their effectiveness in modulating histamine receptors, which can lead to improved cognitive function and reduced symptoms of neurodegenerative diseases .
- Anticancer Properties : In a study examining imidazobenzoxazepin compounds, it was found that modifications similar to those present in the target compound enhanced drug exposure and effectively suppressed tumor growth at low doses in mouse models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 356.48 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptor | Histamine H3 |
| Potential Applications | Antidepressant, Antitumor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural uniqueness lies in its hybrid architecture, combining features of benzimidazoles, imidazole sulfonates, and bicyclic pyrrolo-pyrrole systems. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological Profiles
- Target Compound : The imidazole sulfonyl group may enhance antimicrobial activity by disrupting microbial membranes or enzymes, as observed in related compounds . The benzodiazole core could confer binding affinity to biomolecular targets, similar to omeprazole’s interaction with proton pumps .
- Omeprazole N-oxide : Acts as a metabolite of omeprazole, with reduced potency but retained ability to modulate gastric acid secretion .
- 5-Oxo-imidazole Derivatives : Exhibit broad-spectrum growth inhibition against Gram-positive bacteria and fungi, attributed to their arylidene and phenyl substituents .
Physicochemical Properties
- Solubility: The target compound’s sulfonyl group may improve aqueous solubility compared to non-sulfonated benzimidazoles (e.g., omeprazole derivatives require pH-dependent solubilization) .
- Stability : The pyrrolo-pyrrole system’s conformational rigidity could enhance metabolic stability relative to simpler imidazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
